BenchChemオンラインストアへようこそ!

Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate

N-type calcium channel Cav2.2 blocker pain analgesia

Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate (CAS 241499-53-6) is a synthetic N-Boc-protected 4-anilinopiperidine derivative (C22H36N2O2, MW 360.53) that serves as a critical advanced intermediate in the synthesis of N-type voltage-gated calcium channel (Cav2.2) blockers. The compound features a 3,3-dimethylbutyl substituent at the para position of the aniline ring, a structural motif that has been specifically optimized for high-affinity N-type calcium channel blockade in the 4-piperidinylaniline series.

Molecular Formula C22H36N2O2
Molecular Weight 360.5
CAS No. 241499-53-6
Cat. No. B3050180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate
CAS241499-53-6
Molecular FormulaC22H36N2O2
Molecular Weight360.5
Structural Identifiers
SMILESCC(C)(C)CCC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C22H36N2O2/c1-21(2,3)14-11-17-7-9-18(10-8-17)23-19-12-15-24(16-13-19)20(25)26-22(4,5)6/h7-10,19,23H,11-16H2,1-6H3
InChIKeyJHBPVQAJAHQMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-[4-(3,3-Dimethylbutyl)anilino]-1-piperidinecarboxylate (CAS 241499-53-6): A Strategic N-Boc-Protected Intermediate for N-Type Calcium Channel Blocker Synthesis


Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate (CAS 241499-53-6) is a synthetic N-Boc-protected 4-anilinopiperidine derivative (C22H36N2O2, MW 360.53) that serves as a critical advanced intermediate in the synthesis of N-type voltage-gated calcium channel (Cav2.2) blockers [1]. The compound features a 3,3-dimethylbutyl substituent at the para position of the aniline ring, a structural motif that has been specifically optimized for high-affinity N-type calcium channel blockade in the 4-piperidinylaniline series [2]. It is commercially available as a research chemical from suppliers including Sigma-Aldrich (AldrichCPR PH001633) and is utilized primarily as a building block for generating focused libraries of calcium channel modulators .

Why Generic 4-Anilinopiperidine Intermediates Cannot Substitute for CAS 241499-53-6 in N-Type Calcium Channel Programs


The 3,3-dimethylbutyl substituent on the aniline ring is not a generic alkyl decoration but a pharmacophoric determinant for N-type calcium channel (Cav2.2) blocking activity. Structure-activity relationship (SAR) studies in the 4-piperidinylaniline series have demonstrated that variation of the para-alkyl group on the aniline ring dramatically impacts functional potency at N-type calcium channels, with the 3,3-dimethylbutyl moiety providing optimal fit within a lipophilic pocket of the channel protein [1]. Replacement with shorter alkyl chains (e.g., isopropyl, CAS 241499-44-5) or branched isomers leads to significant erosion of channel blocking activity and loss of oral analgesic efficacy in vivo [2]. The Boc-protected intermediate preserves this critical structural feature while providing orthogonal protection at the piperidine nitrogen, enabling selective downstream functionalization that would be impossible with unprotected or differently protected analogs .

Quantitative Differentiation Evidence for Tert-Butyl 4-[4-(3,3-Dimethylbutyl)anilino]-1-piperidinecarboxylate (CAS 241499-53-6) vs. Closest 4-Anilinopiperidine Analogs


Critical Intermediate for N-Type Calcium Channel Blocker-1: Functional IC50 of 0.7 μM in IMR32 Assay for the Final Pharmacophore

CAS 241499-53-6 is the direct synthetic precursor to N-type calcium channel blocker-1 (CAS 241499-17-2), the most optimized compound from the 4-piperidinylaniline series. Following Boc deprotection and N-alkylation, the resulting final compound—which retains the 3,3-dimethylbutyl group intact—functionally blocks N-type calcium channels with an IC50 of 0.7 μM (700 nM) in the IMR32 human neuroblastoma cell assay [1]. This final compound also demonstrates oral analgesic efficacy in the mouse anti-writhing model at an ED50 of 12 mg/kg p.o. [1]. In contrast, intermediates bearing shorter alkyl chains (e.g., the isopropyl analog, CAS 241499-44-5) yield final compounds with substantially reduced N-type channel affinity, as documented in the systematic SAR exploration of this series [2].

N-type calcium channel Cav2.2 blocker pain analgesia

Specific Structural Claim of 3,3-Dimethylbutyl as Preferred Substituent in Composition-of-Matter Patent US6251919B1

US Patent 6,251,919 B1, assigned to Warner-Lambert Company, explicitly claims compounds of Formula I wherein the R1 substituent on the aniline ring is 3,3-dimethylbutyl, establishing this specific alkyl group as a preferred embodiment for calcium channel blocking activity [1]. The patent enumerates numerous possible R1 groups (C1-C8 alkyl, substituted alkyl, cycloalkyl, etc.), but the 3,3-dimethylbutyl moiety is specified in multiple dependent claims and exemplified in the most biologically active compounds, including the lead compound (CAS 241499-17-2) [1]. This patent protection underscores the non-obvious structural differentiation conferred by the 3,3-dimethylbutyl group relative to simpler alkyl substituents such as isopropyl, n-butyl, or isobutyl [1].

patent composition-of-matter intellectual property N-type calcium channel

Enhanced Lipophilicity and Predicted Membrane Permeability Advantage over Shorter-Chain 4-Anilinopiperidine Analogs

The 3,3-dimethylbutyl group imparts substantially higher lipophilicity to CAS 241499-53-6 relative to shorter-chain analogs. The target compound (C22H36N2O2) contains three additional methylene/methyl carbons compared to the isopropyl analog tert-butyl 4-(4-isopropylanilino)piperidine-1-carboxylate (CAS 241499-44-5, C19H30N2O2), translating to an estimated increase in calculated logP (cLogP) of approximately 1.5–2.0 log units based on fragment-based lipophilicity contributions [1]. This enhanced lipophilicity is critical for blood-brain barrier penetration of the final N-type calcium channel blockers, as the target site (Cav2.2 channels in the central nervous system) requires adequate CNS exposure for analgesic efficacy. The measured physicochemical properties of CAS 241499-53-6 include a boiling point of 469.5 ± 45.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.2 mmHg at 25 °C, consistent with the higher molecular weight and increased van der Waals surface area conferred by the 3,3-dimethylbutyl group .

lipophilicity membrane permeability drug-likeness

Boc-Protection Orthogonality: Synthetic Versatility Advantage over N-Alkylated or Unprotected Analogs

The tert-butyl carbamate (Boc) group at the piperidine nitrogen of CAS 241499-53-6 provides orthogonal protection that is absent in the final pharmacologically active N-type calcium channel blockers (e.g., CAS 241499-17-2). This Boc group, which is stable under basic and nucleophilic conditions but readily cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane), enables sequential functionalization of the piperidine nitrogen without affecting the 3,3-dimethylbutyl aniline moiety [1]. In contrast, the final active compounds (which feature N-benzyl or N-alkenyl substituents on the piperidine) are not amenable to further diversification at this position. The compound's characterization by SMILES (CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)CCC(C)(C)C) and its designation under the AldrichCPR collection confirm its intended use as a versatile building block for parallel library synthesis .

protecting group strategy solid-phase synthesis parallel medicinal chemistry

Prioritized Research and Industrial Applications for Tert-Butyl 4-[4-(3,3-Dimethylbutyl)anilino]-1-piperidinecarboxylate (CAS 241499-53-6)


Synthesis of N-Type Calcium Channel (Cav2.2) Blocker Libraries for Analgesic Drug Discovery

CAS 241499-53-6 serves as the optimal starting material for generating focused libraries of N-type calcium channel blockers in the 4-piperidinylaniline series. Following Boc deprotection, the free piperidine can be alkylated with diverse benzyl or allyl halides to rapidly access analogs of the lead compound (CAS 241499-17-2), which demonstrated an IC50 of 0.7 μM in the IMR32 assay and oral analgesic ED50 of 12 mg/kg in mice [1]. The preserved 3,3-dimethylbutyl group ensures that each library member retains the lipophilic anchor required for N-type channel binding, maximizing the probability of identifying novel hits with improved selectivity over L-type channels [2].

Solid-Phase Parallel Synthesis of 4-Anilinopiperidine Chemical Probes for Ion Channel Target Validation

The orthogonal Boc protection on CAS 241499-53-6 makes it compatible with solid-phase synthesis workflows, where the intermediate can be immobilized via the piperidine nitrogen (after Boc removal) or via the aniline NH for subsequent derivatization. This enables the parallel synthesis of 96-well format compound arrays for high-throughput screening against voltage-gated calcium channel subtypes. The 3,3-dimethylbutyl group's contribution to compound lipophilicity (estimated cLogP increase of +1.5 to +2.0 units vs. isopropyl analogs ) ensures that synthesized probes retain sufficient membrane permeability for cell-based electrophysiology assays.

Metabolic Stability Optimization in CNS-Penetrant Calcium Channel Modulator Programs

The 3,3-dimethylbutyl substituent of CAS 241499-53-6 incorporates a quaternary carbon center (gem-dimethyl) that provides steric shielding against cytochrome P450-mediated oxidation, a metabolic soft spot commonly observed in linear alkyl chain analogs [1]. Research programs focused on improving the pharmacokinetic half-life of N-type calcium channel blockers benefit from this structural feature, as the lead compound derived from this intermediate exhibited sufficient metabolic stability to achieve oral bioavailability and 120-minute duration of action in mouse models [1]. The intermediate can be used to systematically explore N-substituent effects on metabolic stability while keeping the favorable 3,3-dimethylbutyl motif constant.

Non-GLP Preparative Synthesis for In Vivo Pharmacological Proof-of-Concept Studies

At ≥95% purity (as supplied by Fluorochem and other vendors ), CAS 241499-53-6 is suitable for direct use in multi-gram scale synthesis of N-type calcium channel blockers for rodent efficacy models. The compound's physicochemical properties—including a boiling point of 469.5 ± 45.0 °C and low vapor pressure of 0.0 ± 1.2 mmHg at 25 °C —permit safe handling under standard laboratory conditions without specialized containment equipment. The well-established two-step deprotection-alkylation sequence from this intermediate enables reliable scale-up for producing the quantities of final compound needed for dose-response and toxicology studies in academic and industrial settings.

Quote Request

Request a Quote for Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.